molecular formula C21H25N5O2S B10998733 N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B10998733
M. Wt: 411.5 g/mol
InChI Key: ANULLUCZMRSQCV-UHFFFAOYSA-N
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Description

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Synthesis of the Quinazolinone Moiety: The quinazolinone structure can be obtained through the condensation of anthranilic acid derivatives with formamide or similar reagents.

    Coupling Reaction: The thiadiazole and quinazolinone intermediates are then coupled using a suitable linker, such as a hexanoyl chloride, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)pentanamide
  • N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)butanamide

Uniqueness

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is unique due to its specific combination of a thiadiazole ring, a quinazolinone moiety, and a hexanamide chain. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from similar compounds with different chain lengths or substituents.

Biological Activity

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a compound that incorporates both thiadiazole and quinazoline moieties, which are known for their significant biological activities. The unique structural features of this compound may confer various pharmacological properties, particularly in anticancer and antimicrobial applications. This article reviews the biological activity associated with this compound, emphasizing its potential mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC18H20N4O
Molecular Weight304.38 g/mol

Biological Activity Overview

Compounds containing the 1,3,4-thiadiazole scaffold have been reported to exhibit a broad spectrum of biological activities including:

  • Anticancer : Inhibition of tumor cell proliferation and induction of apoptosis.
  • Antimicrobial : Activity against various bacterial and fungal strains.
  • Anti-inflammatory : Modulation of inflammatory pathways.

Anticancer Activity

Research indicates that thiadiazole derivatives can significantly inhibit the growth of cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.

Case Study Findings :

  • Cytotoxicity Assays : Compounds were tested against various cancer cell lines including MCF-7 and HCT116. The results showed IC50 values ranging from 0.74 to 10 µg/mL for different derivatives .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Thiadiazole derivatives have been shown to interact with DNA and inhibit its replication, which is crucial for cancer cell proliferation.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in tumorigenesis such as carbonic anhydrase and histone deacetylases .
  • Signal Transduction Pathways : They may modulate signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent.

Efficacy Against Pathogens

Studies have highlighted the effectiveness of thiadiazole derivatives against various strains:

  • Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Inhibition observed in several pathogenic fungi.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effect
AnticancerMCF-70.74 - 10 µg/mL
HCT1163.29 µg/mL
AntimicrobialGram-positive BacteriaEffective
Fungal StrainsEffective

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3-yl)hexanamide

InChI

InChI=1S/C21H25N5O2S/c27-18(23-21-25-24-19(29-21)15-8-3-4-9-15)12-2-1-7-13-26-14-22-17-11-6-5-10-16(17)20(26)28/h5-6,10-11,14-15H,1-4,7-9,12-13H2,(H,23,25,27)

InChI Key

ANULLUCZMRSQCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN=C(S2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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